molecular formula C20H34O2 B13413989 (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol

(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol

Cat. No.: B13413989
M. Wt: 306.5 g/mol
InChI Key: OOLRCVXXZSHYDM-ZWDFGCBGSA-N
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Description

(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol is a natural compound that belongs to the class of diterpenoids. It has garnered significant interest in the biomedical sector due to its potential therapeutic properties. This compound is known for its intriguing pharmacological attributes, making it a promising candidate for research in cancer, inflammation, and infectious diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol typically involves the use of natural sources, as it is a naturally occurring compound. The detailed synthetic routes and reaction conditions are not extensively documented in the available literature. it is known that the compound can be extracted from certain plant species .

Industrial Production Methods

The compound is primarily used for research purposes, and its production is often carried out in specialized laboratories that focus on small molecule synthesis, biosynthesis, purification, and characterization.

Chemical Reactions Analysis

Types of Reactions

(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific types of reactions and the conditions under which they occur are not extensively detailed in the available literature.

Common Reagents and Conditions

it is known that the compound is soluble in solvents such as acetone, chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethyl acetate.

Major Products Formed

The major products formed from the reactions of this compound are not extensively detailed in the available literature.

Scientific Research Applications

(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Cancer Research: The compound has shown potential as a therapeutic agent in cancer treatment due to its pharmacological properties.

    Inflammation: It has been studied for its anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

    Infectious Diseases: The compound’s potential in combating infectious diseases has also been explored.

    Biomedical Research: Its intriguing pharmacological attributes make it a valuable compound for further exploration in biomedical research.

Mechanism of Action

The mechanism of action of (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol is not fully understood and requires further extensive investigation. it is believed that the compound interacts with specific molecular targets and pathways involved in cancer, inflammation, and infectious diseases.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol include other diterpenoids such as:

  • (8R,12S,13S)-8,12-Epoxy-13-hydroxylabd-14-ene
  • Aphidicolin

Uniqueness

What sets this compound apart from other similar compounds is its unique pharmacological profile and potential therapeutic applications.

Biological Activity

(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol is a diterpenoid compound with notable biological activities. Isolated from various plant sources, this compound has garnered attention for its potential therapeutic effects, particularly in the context of antiplasmodial activity and other pharmacological properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the labdane family of diterpenoids, characterized by a specific stereochemistry that influences its biological effects. The stereochemical configuration is crucial for its interaction with biological targets.

Antiplasmodial Activity

One of the most significant biological activities attributed to this compound is its antiplasmodial effect. Research has shown that extracts containing this compound exhibit moderate to potent activity against Plasmodium falciparum, the causative agent of malaria.

  • Study Findings : An extract from Petradoria pumila demonstrated an IC50 value between 5 and 10 μg/mL against P. falciparum, with specific diterpenoids contributing to this activity . Among these, petradoriolide C showed the highest potency (IC50 = 7.3 μM) in comparison to other isolated compounds.

Cytotoxicity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines.

  • Research Overview : In a study assessing multiple cancer cell lines (HL-60, K562, OVCA-2780, A549, HepG-2), the compound did not exhibit significant cytotoxicity . This suggests that while it may possess antiplasmodial properties, its efficacy against cancer cells could be limited or dependent on specific structural modifications.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : Diterpenoids are known to inhibit various enzymes involved in metabolic pathways of pathogens.
  • Interaction with Cellular Membranes : The lipophilic nature of diterpenoids allows them to integrate into cellular membranes, potentially disrupting cellular integrity and function.

Data Summary

Biological Activity IC50 Value Source
Antiplasmodial5 - 10 μg/mLExtract from Petradoria pumila
Cytotoxicity (various lines)Not significantVarious cancer cell lines

Study 1: Antiplasmodial Screening

In a comprehensive screening of natural products for antimalarial activity, extracts containing this compound were highlighted for their moderate efficacy against P. falciparum. The study utilized bioassay-directed fractionation techniques to isolate active components .

Study 2: Cancer Cell Line Evaluation

A separate investigation into the cytotoxic properties of several diterpenoids revealed that while some exhibited promising effects against specific cancer types, this compound did not demonstrate significant cytotoxicity across tested lines .

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(2R)-2-[(2R,3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]but-3-en-2-ol

InChI

InChI=1S/C20H34O2/c1-7-19(5,21)16-13-15-18(4)11-8-10-17(2,3)14(18)9-12-20(15,6)22-16/h7,14-16,21H,1,8-13H2,2-6H3/t14-,15+,16+,18-,19+,20+/m0/s1

InChI Key

OOLRCVXXZSHYDM-ZWDFGCBGSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@@H](O3)[C@@](C)(C=C)O)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(O3)C(C)(C=C)O)C)C)C

Origin of Product

United States

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